7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-4-carbaldehyde with 2-chloro-3,3-dimethylacrylonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-ethylpyrazolo[1,5-a]pyrimidine: Lacks the chlorine atom at the 7-position.
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Has a methyl group instead of an ethyl group at the 5-position.
7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine: The ethyl group is at the 3-position instead of the 5-position.
Uniqueness
7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 7-position enhances its potential for substitution reactions, while the ethyl group at the 5-position contributes to its overall stability and electronic properties .
Properties
CAS No. |
167371-39-3 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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